molecular formula C23H20N4O4 B2462881 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921881-07-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2462881
CAS No.: 921881-07-4
M. Wt: 416.437
InChI Key: NIEQZWPGFFVJRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

The compound, being a variant of pyrazolo[3,4-b]pyridine, has potential applications as a kinase inhibitor. Kinase inhibitors are crucial in regulating various biological processes, and pyrazolo[3,4-b]pyridine has shown versatility due to its ability to interact with kinases via multiple binding modes. This interaction is often seen in the hinge region of the kinase but can also occur in other critical regions, indicating the compound's potential for selective inhibition and flexibility in drug design (Wenglowsky, 2013).

Heterocyclic N-Oxide Molecules

The compound's structure indicates it may be relevant in the context of heterocyclic N-oxide molecules. These molecules, including derivatives from pyridine and indazole, play significant roles in organic synthesis, catalysis, and medicinal applications. They are recognized for their versatility as synthetic intermediates and their biological importance, particularly in forming metal complexes, designing catalysts, and their potential in medicinal applications including anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Pyrazolo[1,5-a]pyrimidine Scaffold

Furthermore, the structure of this compound shares similarities with pyrazolo[1,5-a]pyrimidine scaffolds, known for their broad range of medicinal properties such as anticancer, CNS agents, anti-infectious, and anti-inflammatory effects. The structure-activity relationship (SAR) studies around this scaffold have been extensive, pointing to its high relevance in drug discovery and the potential for further exploration and exploitation of this scaffold in developing new drug candidates (Cherukupalli et al., 2017).

Mechanism of Action

  • Target of Action The primary target of this compound is the N- (2,3-dihydro-1,4-benzodioxin-6-yl)-4- [methyl (methylsulfonyl)amino]benzamide pathway . This pathway is a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-2-26-13-17(22(28)24-15-8-9-19-20(12-15)31-11-10-30-19)21-18(14-26)23(29)27(25-21)16-6-4-3-5-7-16/h3-9,12-14H,2,10-11H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEQZWPGFFVJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.